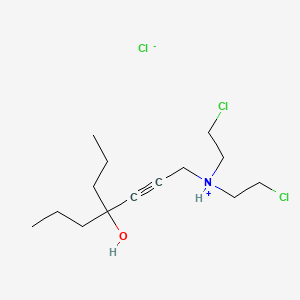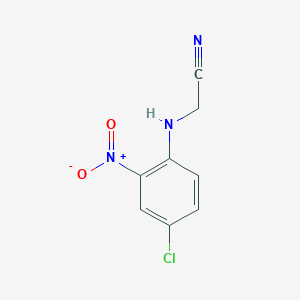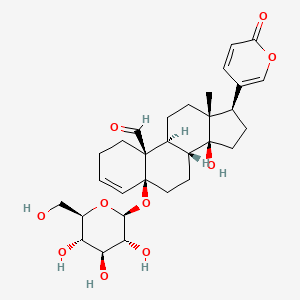![molecular formula C40H27N7O13S4 B13753613 3-[[4-[[4-[(7-Amino-1-hydroxy-3-sulfonaphthalen-2-yl)diazenyl]-6-sulfonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,5-disulfonic acid CAS No. 25180-17-0](/img/structure/B13753613.png)
3-[[4-[[4-[(7-Amino-1-hydroxy-3-sulfonaphthalen-2-yl)diazenyl]-6-sulfonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,5-disulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[[4-[[4-[(7-Amino-1-hydroxy-3-sulfonaphthalen-2-yl)diazenyl]-6-sulfonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,5-disulfonic acid is a complex organic compound characterized by its multiple azo groups and sulfonic acid functionalities. This compound is notable for its vibrant color properties, making it a significant component in dye chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-[[4-[(7-Amino-1-hydroxy-3-sulfonaphthalen-2-yl)diazenyl]-6-sulfonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,5-disulfonic acid typically involves multiple diazotization and coupling reactions. The process begins with the diazotization of 7-amino-1-hydroxy-3-sulfonaphthalen-2-yl, followed by coupling with 6-sulfonaphthalen-1-yl. This intermediate is then further diazotized and coupled with naphthalen-1-yl, and the final product is obtained after another diazotization and coupling step with naphthalene-1,5-disulfonic acid .
Industrial Production Methods
Industrial production of this compound involves large-scale diazotization and coupling reactions under controlled conditions to ensure high yield and purity. The process is typically carried out in aqueous media with the use of strong acids like hydrochloric acid for diazotization and alkaline conditions for coupling reactions .
Analyse Des Réactions Chimiques
Types of Reactions
3-[[4-[[4-[(7-Amino-1-hydroxy-3-sulfonaphthalen-2-yl)diazenyl]-6-sulfonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,5-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction of the azo groups leads to the formation of corresponding amines.
Substitution: The sulfonic acid groups can undergo substitution reactions to form sulfonate esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.
Substitution: Reagents like alcohols or amines in the presence of catalysts are used for substitution reactions.
Major Products
Oxidation: Quinonoid derivatives.
Reduction: Corresponding amines.
Substitution: Sulfonate esters or amides.
Applications De Recherche Scientifique
3-[[4-[[4-[(7-Amino-1-hydroxy-3-sulfonaphthalen-2-yl)diazenyl]-6-sulfonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,5-disulfonic acid has diverse applications in scientific research:
Chemistry: Used as a dye in various analytical techniques, including chromatography and spectroscopy.
Biology: Employed in staining biological tissues and cells for microscopic analysis.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored inks.
Mécanisme D'action
The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. These reactions allow the compound to act as a redox mediator in various chemical processes. The sulfonic acid groups enhance the solubility of the compound in aqueous media, facilitating its interaction with biological molecules and other substrates .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Hydroxy-2-[(4-carboxyphenylazo)-(2,5-dimethoxyphenylazo)]-3-sulfo-7-aminonaphthalene diammonium salt
- 7-amino-3-[4-[4-[(6-amino-1-hydroxy-3-sulfo-2-naphthyl)azo]phenyl]phenyl]azo-4-hydroxy-naphthalene-2-sulfonic acid
Uniqueness
3-[[4-[[4-[(7-Amino-1-hydroxy-3-sulfonaphthalen-2-yl)diazenyl]-6-sulfonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,5-disulfonic acid is unique due to its multiple azo groups and sulfonic acid functionalities, which confer distinct redox properties and high solubility in water. These characteristics make it particularly useful in applications requiring stable and soluble dyes .
Propriétés
Numéro CAS |
25180-17-0 |
|---|---|
Formule moléculaire |
C40H27N7O13S4 |
Poids moléculaire |
941.9 g/mol |
Nom IUPAC |
3-[[4-[[4-[(7-amino-1-hydroxy-3-sulfonaphthalen-2-yl)diazenyl]-6-sulfonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,5-disulfonic acid |
InChI |
InChI=1S/C40H27N7O13S4/c41-22-9-8-21-16-38(64(58,59)60)39(40(48)29(21)17-22)47-46-35-15-14-34(27-11-10-24(20-30(27)35)61(49,50)51)45-44-33-13-12-32(25-4-1-2-5-26(25)33)43-42-23-18-31-28(37(19-23)63(55,56)57)6-3-7-36(31)62(52,53)54/h1-20,48H,41H2,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60) |
Clé InChI |
TYPJGODIKFGCRT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=C2N=NC3=CC4=C(C=CC=C4S(=O)(=O)O)C(=C3)S(=O)(=O)O)N=NC5=C6C=CC(=CC6=C(C=C5)N=NC7=C(C=C8C=CC(=CC8=C7O)N)S(=O)(=O)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2,4-Dinitrophenyl)selanyl]ethan-1-ol](/img/structure/B13753530.png)
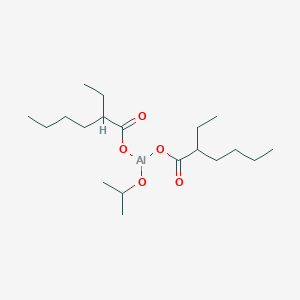
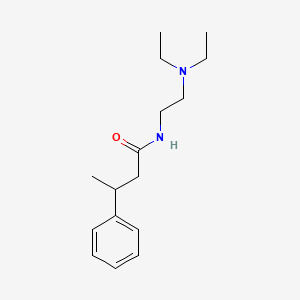
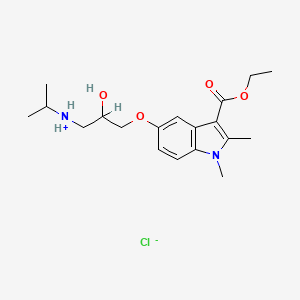
![2,8,10-Trioxa-5-azadodecanoic acid, 5-[3-(acetylamino)-4-[(5-nitro-2-thiazolyl)azo]phenyl]-9-oxo-, ethyl ester](/img/structure/B13753557.png)
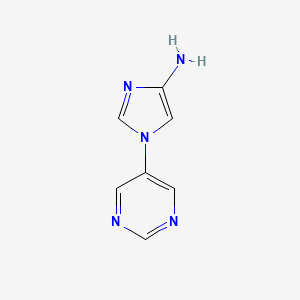

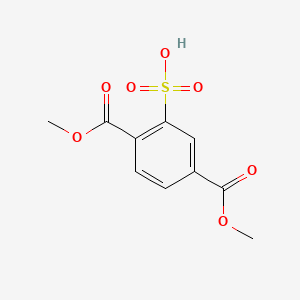
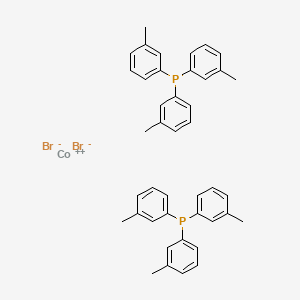
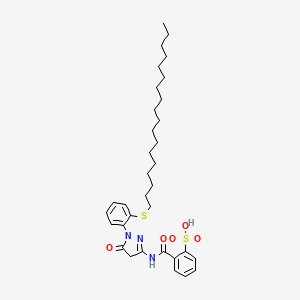
![(5S,5aS,8aR,9R)-5-(4-aminoanilino)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one;hydrochloride](/img/structure/B13753585.png)
